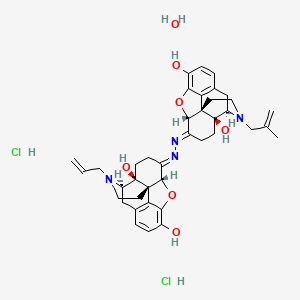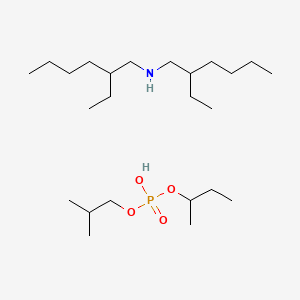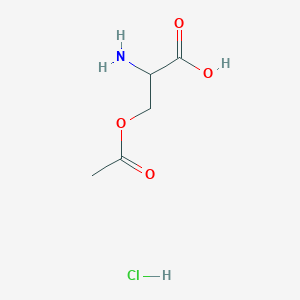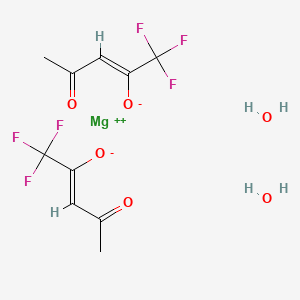
magnesium;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate is a complex organometallic compound that features magnesium as the central metal ion coordinated to a trifluoro-substituted enolate ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate typically involves the reaction of magnesium salts with the corresponding enolate ligand. One common method is the reaction of magnesium chloride with (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-ol in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrate.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process. Additionally, purification steps such as recrystallization and filtration are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Magnesium;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different magnesium-containing species.
Substitution: The trifluoro group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield magnesium oxide, while substitution reactions can produce a variety of substituted enolate derivatives.
Scientific Research Applications
Magnesium;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: The compound’s unique properties make it a candidate for studying enzyme mimetics and other biological processes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which magnesium;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate exerts its effects involves coordination chemistry. The magnesium ion interacts with the enolate ligand, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparison with Similar Compounds
Similar Compounds
Magnesium acetate: Similar in that it contains magnesium, but differs in the ligand structure.
Magnesium trifluoroacetate: Contains the trifluoro group but has a different coordination environment.
Magnesium oxalate: Another magnesium compound with distinct chemical properties.
Uniqueness
Magnesium;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate is unique due to the presence of the trifluoro-substituted enolate ligand, which imparts specific reactivity and stability characteristics. This makes it particularly valuable in applications requiring precise control over chemical reactivity and stability.
Properties
Molecular Formula |
C10H12F6MgO6 |
|---|---|
Molecular Weight |
366.49 g/mol |
IUPAC Name |
magnesium;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate |
InChI |
InChI=1S/2C5H5F3O2.Mg.2H2O/c2*1-3(9)2-4(10)5(6,7)8;;;/h2*2,10H,1H3;;2*1H2/q;;+2;;/p-2/b2*4-2-;;; |
InChI Key |
ZPYAMCPMUUCLPT-NFZBZNCTSA-L |
Isomeric SMILES |
CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.O.O.[Mg+2] |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].O.O.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12063164.png)
![3-[(1S)-1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-5-isoxazolamine](/img/structure/B12063171.png)


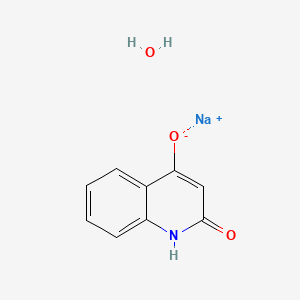
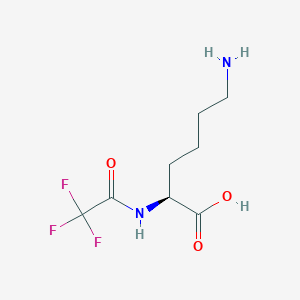
![alpha-DeltaUA-[1->4]-GlcNS-6S](/img/structure/B12063191.png)
